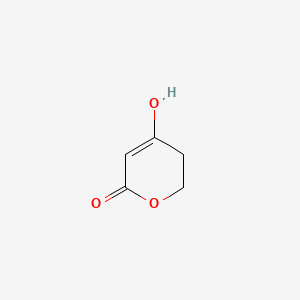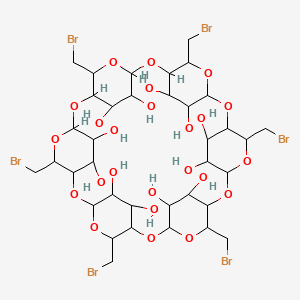
2-Hydroxy-5,6-dihydropyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5,6-dihydropyran-4-one is a heterocyclic compound featuring a six-membered ring with an oxygen atom and a hydroxyl group This compound is part of the pyran family, which is known for its diverse biological and pharmaceutical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5,6-dihydropyran-4-one can be achieved through several methods. One common approach involves the intramolecular cyclization of α-haloesters using a metal as a reducing agent . Another method includes the multicomponent reaction (MCR) approach, which is favored for its high efficiency, atom economy, and green reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals or nanocatalysts, is common to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-5,6-dihydropyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in the Maillard reaction, contributing to its antioxidant properties .
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Metal hydrides like sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various hydroxylated derivatives, while reduction may produce alcohols or other reduced forms .
Aplicaciones Científicas De Investigación
2-Hydroxy-5,6-dihydropyran-4-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Hydroxy-5,6-dihydropyran-4-one exerts its effects is primarily through its antioxidant activity. The hydroxyl group in its structure plays a crucial role in scavenging free radicals, thereby reducing oxidative stress . This activity is attributed to the unstable enol structure within the compound, which facilitates the transfer of protons to oxygen radicals .
Comparación Con Compuestos Similares
5,6-Dihydro-2H-pyran-2-one: Known for its biological activities, including antimicrobial and anti-inflammatory properties.
4-Hydroxy-5,6-dihydro-2H-pyran-2-one: Exhibits similar antioxidant properties and is used in various chemical syntheses.
Uniqueness: 2-Hydroxy-5,6-dihydropyran-4-one stands out due to its specific hydroxyl group positioning, which enhances its antioxidant capabilities. This unique structure allows it to participate in a broader range of chemical reactions and applications compared to its analogs .
Propiedades
Número CAS |
55100-07-7 |
|---|---|
Fórmula molecular |
C5H6O3 |
Peso molecular |
114.10 g/mol |
Nombre IUPAC |
4-hydroxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C5H6O3/c6-4-1-2-8-5(7)3-4/h3,6H,1-2H2 |
Clave InChI |
NJGFHHXZSDLYQJ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)
![[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride](/img/structure/B12103216.png)
![2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12103220.png)






![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)

